![molecular formula C15H17N3O B2456541 6-Ethyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide CAS No. 2415532-75-9](/img/structure/B2456541.png)
6-Ethyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide, also known as EMD 57283, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of 6-Ethyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide 57283 is not fully understood. However, it has been suggested that the compound inhibits the activity of certain enzymes involved in cancer cell proliferation and inflammation. Specifically, this compound 57283 has been shown to inhibit the activity of the enzyme dihydroorotate dehydrogenase, which is involved in the de novo synthesis of pyrimidine nucleotides. This inhibition leads to a decrease in DNA synthesis and cell proliferation.
Biochemical and Physiological Effects:
This compound 57283 has been found to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound 57283 has been shown to have antioxidant activity, which may contribute to its therapeutic effects. Additionally, this compound 57283 has been found to inhibit the activity of certain enzymes involved in lipid metabolism, which may have implications for the treatment of metabolic disorders such as obesity and diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-Ethyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide 57283 for lab experiments is its high potency and selectivity. This allows for more precise and targeted experiments, which can lead to a better understanding of the compound's mechanism of action and potential therapeutic applications. However, one limitation of this compound 57283 is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 6-Ethyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide 57283. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound 57283 and its potential therapeutic applications. Finally, there is a need for more in vivo studies to evaluate the safety and efficacy of this compound 57283 in animal models.
Métodos De Síntesis
The synthesis of 6-Ethyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide 57283 involves the reaction of 4-methylbenzylamine with ethyl cyanoacetate to form 6-ethyl-N-(4-methylbenzyl)pyrimidin-4-amine. The resulting compound is then treated with chloroacetyl chloride to yield this compound. The overall yield of the synthesis process is around 40%.
Aplicaciones Científicas De Investigación
6-Ethyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide 57283 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound 57283 has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory disorders.
Propiedades
IUPAC Name |
6-ethyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-3-13-8-14(18-10-17-13)15(19)16-9-12-6-4-11(2)5-7-12/h4-8,10H,3,9H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVQVCXPEXNDSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)C(=O)NCC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


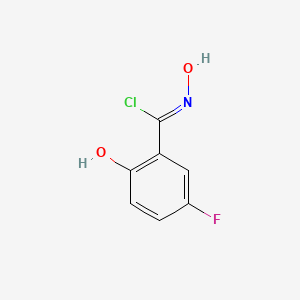
![4-tert-butyl-N-[[4-(4-fluorophenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2456461.png)
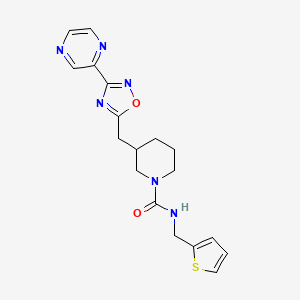
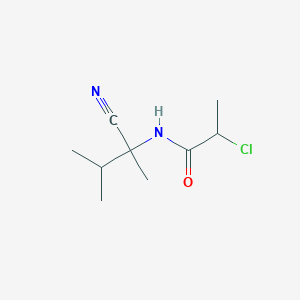
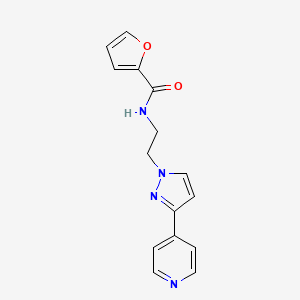
![2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2456468.png)
![3-((4-chlorophenyl)thio)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2456469.png)

![4-(chloromethyl)-5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2456472.png)
![5-amino-N-(4-chlorophenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2456476.png)

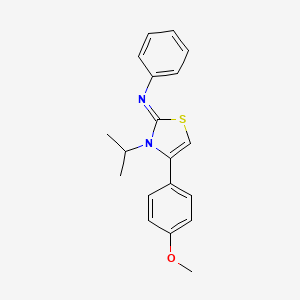
![1-(3-Acetylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2456481.png)